[(Chloroacetyl)amino](diphenyl)acetic acid
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Overview
Description
(Chloroacetyl)aminoacetic acid is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.748 g/mol . This compound is known for its unique chemical structure, which includes a chloroacetyl group, an amino group, and a diphenylacetic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroacetyl)aminoacetic acid typically involves the reaction of chloroacetyl chloride with diphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of (Chloroacetyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(Chloroacetyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
(Chloroacetyl)aminoacetic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of (Chloroacetyl)aminoacetic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- (Chloroacetyl)aminoacetic acid
- (Chloroacetyl)aminoacetic acid
- (Chloroacetyl)aminoacetic acid
Uniqueness
(Chloroacetyl)aminoacetic acid is unique due to the presence of the diphenylacetic acid moiety, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and biochemical research .
Properties
CAS No. |
92874-63-0 |
---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-2,2-diphenylacetic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-11-14(19)18-16(15(20)21,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
InChI Key |
SCVPLKKOUBEWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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